molecular formula C16H14BrNO3 B2632053 Methyl 5-bromo-2-(3-methylbenzamido)benzoate CAS No. 307539-98-6

Methyl 5-bromo-2-(3-methylbenzamido)benzoate

Cat. No. B2632053
CAS RN: 307539-98-6
M. Wt: 348.196
InChI Key: XFKOOJYARJXANJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-2-(3-methylbenzamido)benzoate” is C9H9BrO2 . The average mass is 229.071 Da and the monoisotopic mass is 227.978592 Da .

Scientific Research Applications

Synthesis of Antipsychotic Agents

A study by Högberg et al. (1990) explored the synthesis of 5-substituted benzamides, utilizing 5-bromo-2,3-dimethoxybenzoic acid derivatives for investigating dopamine D-2 receptors. These compounds showed potent inhibitory properties on [3H]spiperone binding in rat striatal membranes, indicating their potential as antipsychotic agents due to their strong antidopaminergic properties Högberg, T., Ström, P., Hall, H., & Ögren, S. (1990). Helvetica Chimica Acta.

Application in Palladium-Catalyzed Reactions

Baer and Hanna (1981) described the use of methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside in palladium-catalyzed allylic aminations, showcasing a novel synthesis pathway for d-forosamine, a component of antibiotics. This work illustrates the compound's role in complex organic syntheses, contributing to the development of new antibiotic structures Baer, H. H., & Hanna, Z. S. (1981). Carbohydrate Research.

Development of Antifolate Agents

Degraw et al. (1990) engaged in the synthesis of 9-alkyl-10-deazaminopterins, starting with compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate. These efforts highlight the potential of such compounds in the creation of antifolate agents for cancer treatment, demonstrating the compound's utility in medicinal chemistry Degraw, J., Christie, P. H., Kisliuk, R., Gaumont, Y., & Sirotnak, F. (1990). Journal of Medicinal Chemistry.

Safety And Hazards

For safety and hazards, it’s recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

properties

IUPAC Name

methyl 5-bromo-2-[(3-methylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10-4-3-5-11(8-10)15(19)18-14-7-6-12(17)9-13(14)16(20)21-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKOOJYARJXANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-(3-methylbenzamido)benzoate

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